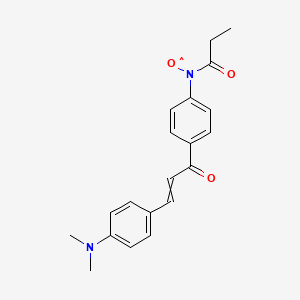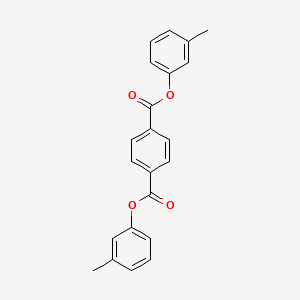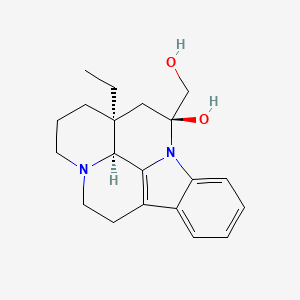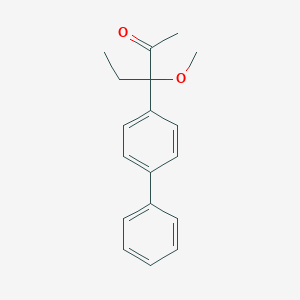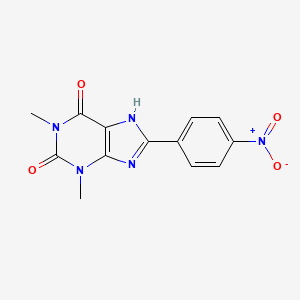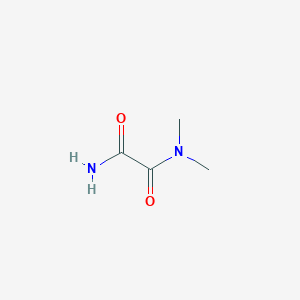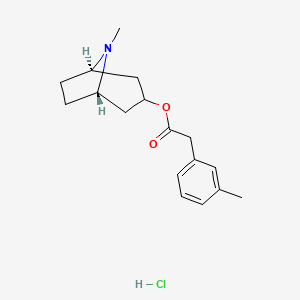
3-psi-Tropine m-tolylacetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-psi-Tropine m-tolylacetate hydrochloride is a tropane alkaloid derivative. Tropane alkaloids are a class of naturally occurring chemical compounds that contain a tropane ring in their structure. These compounds are known for their pharmacological properties and are found in various plants, particularly in the Solanaceae family .
Vorbereitungsmethoden
The synthesis of 3-psi-Tropine m-tolylacetate hydrochloride involves several steps. One common method includes the esterification of tropine with m-tolylacetic acid, followed by the formation of the hydrochloride salt. The reaction conditions typically involve the use of an acid catalyst and a suitable solvent . Industrial production methods may involve optimizing these conditions to increase yield and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
3-psi-Tropine m-tolylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the m-tolylacetate group can be replaced by other nucleophiles under suitable conditions
Wissenschaftliche Forschungsanwendungen
3-psi-Tropine m-tolylacetate hydrochloride has several scientific research applications:
Biology: The compound is used in studies related to the biological activity of tropane alkaloids, particularly their interactions with biological receptors.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-psi-Tropine m-tolylacetate hydrochloride involves its interaction with muscarinic receptors in the central and peripheral nervous systems. It acts as a competitive antagonist of acetylcholine, blocking its effects and leading to various physiological responses. This mechanism is similar to that of other tropane alkaloids, such as atropine .
Vergleich Mit ähnlichen Verbindungen
3-psi-Tropine m-tolylacetate hydrochloride can be compared with other tropane alkaloids, such as:
Atropine: Known for its anticholinergic properties and used in medicine to treat bradycardia and as an antidote for organophosphate poisoning.
Scopolamine: Used to treat motion sickness and postoperative nausea.
Cocaine: A stimulant and local anesthetic with significant abuse potential
Eigenschaften
CAS-Nummer |
3266-14-6 |
|---|---|
Molekularformel |
C17H24ClNO2 |
Molekulargewicht |
309.8 g/mol |
IUPAC-Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-(3-methylphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-12-4-3-5-13(8-12)9-17(19)20-16-10-14-6-7-15(11-16)18(14)2;/h3-5,8,14-16H,6-7,9-11H2,1-2H3;1H/t14-,15+,16?; |
InChI-Schlüssel |
QAYLWRBKQVKUKC-JXMYBXCISA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)CC(=O)OC2C[C@H]3CC[C@@H](C2)N3C.Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)CC(=O)OC2CC3CCC(C2)N3C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


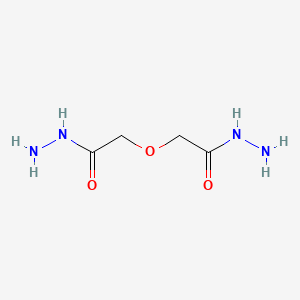
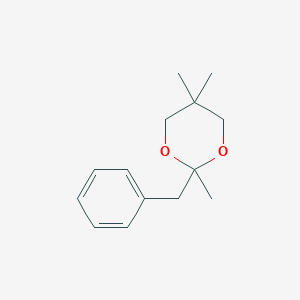
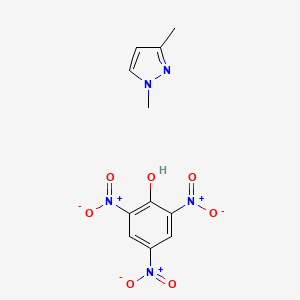
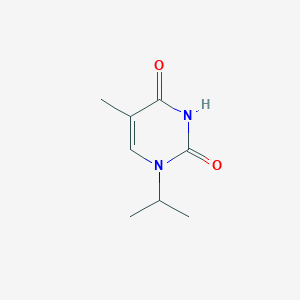
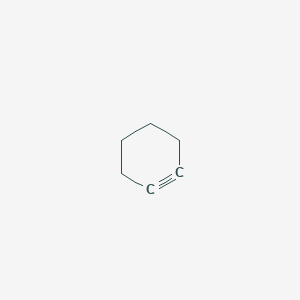
![4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol](/img/structure/B14742762.png)
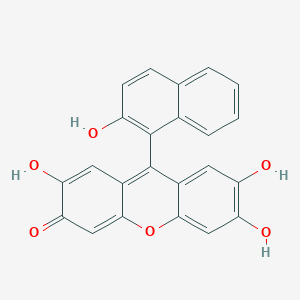
![(1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14742774.png)
